molecular formula C23H24N8O3S B442447 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B442447
M. Wt: 492.6g/mol
InChI Key: JSNSWJPCMVQXEG-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a unique combination of benzotriazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazole and triazole rings, followed by their functionalization and coupling.

    Formation of Benzotriazole and Triazole Rings: The benzotriazole ring can be synthesized from o-phenylenediamine and nitrous acid, while the triazole ring can be formed via cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Functionalization: The allyl and benzylidene groups are introduced through alkylation and condensation reactions, respectively.

    Coupling: The final step involves the coupling of the functionalized benzotriazole and triazole rings through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.

    Substitution: The benzotriazole and triazole rings can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Various functionalized benzotriazole and triazole derivatives

Scientific Research Applications

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in heterocyclic chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • **2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-isopropylbenzylidene)acetohydrazide
  • **2-(3’-allyl-2’-hydroxy-5’-methylphenyl)benzotriazole

Uniqueness

The uniqueness of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N8O3S

Molecular Weight

492.6g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H24N8O3S/c1-4-11-30-21(14-31-19-8-6-5-7-18(19)25-29-31)26-28-23(30)35-15-22(32)27-24-13-16-9-10-17(33-2)12-20(16)34-3/h4-10,12-13H,1,11,14-15H2,2-3H3,(H,27,32)/b24-13+

InChI Key

JSNSWJPCMVQXEG-ZMOGYAJESA-N

SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC

Origin of Product

United States

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